molecular formula C25H30N2O4 B14870537 Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate

Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate

Cat. No.: B14870537
M. Wt: 422.5 g/mol
InChI Key: MAAVNAUQIKPBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Substitution Reactions: The introduction of the hexyloxy and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the hexyloxy group can be introduced by reacting the quinoline intermediate with hexyloxy bromide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((4-methoxyphenyl)amino)-8-methoxyquinoline-3-carboxylate: Similar structure but lacks the hexyloxy group.

    Ethyl 4-((4-(butyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate: Similar structure but with a shorter alkoxy chain.

Uniqueness

Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate is unique due to the presence of the hexyloxy group, which can influence its lipophilicity, solubility, and overall chemical reactivity

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 4-(4-hexoxyanilino)-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C25H30N2O4/c1-4-6-7-8-16-31-19-14-12-18(13-15-19)27-23-20-10-9-11-22(29-3)24(20)26-17-21(23)25(28)30-5-2/h9-15,17H,4-8,16H2,1-3H3,(H,26,27)

InChI Key

MAAVNAUQIKPBHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.